Cholesteryl lignocerate
Descripción general
Descripción
Synthesis Analysis
Cholesteryl lignocerate synthesis involves the esterification of cholesterol with lignoceric acid. This process can be carried out through chemical synthesis methods, including 1,1′-carbonyldiimidazole activation of the acyl group and subsequent reaction with cholesterol, yielding cholesteryl esters in high yield. These synthesis methods are crucial for producing cholesteryl esters for various research purposes, including studies on their biological functions and properties (Grover & Cushley, 1979).
Molecular Structure Analysis
The molecular structure of cholesteryl lignocerate is characterized by the ester linkage between the cholesterol moiety and the lignoceric acid chain. The cholesteryl moiety's rigid structure and the long saturated fatty acid contribute to the molecule's unique physical and biological properties. Molecular dynamics simulations and structural analyses, such as infrared spectroscopy and NMR, play a vital role in elucidating the conformation and orientation of cholesteryl esters in various states (Yeap et al., 2004).
Chemical Reactions and Properties
Cholesteryl lignocerate participates in several chemical reactions, including hydrolysis, which is crucial for its metabolism and function in biological systems. Hydrolytic activity, important for the breakdown of cholesteryl esters, can be impaired in certain diseases, indicating the significance of understanding these chemical reactions for medical research (Michels & Beaudet, 1980).
Physical Properties Analysis
The physical properties of cholesteryl lignocerate, such as phase behavior and transition temperatures, are influenced by its molecular structure. These properties are essential for understanding the role of cholesteryl esters in biological membranes and lipid droplets. Studies have shown that cholesteryl esters can exist in crystal, liquid crystal, and liquid states, with their phase behavior significantly impacting their biological functions and pathogenicity (Ginsburg, Atkinson, & Small, 1986).
Aplicaciones Científicas De Investigación
Role in Adrenoleukodystrophy (ALD)
Cholesteryl lignocerate hydrolysis is linked to adrenoleukodystrophy, a genetic disorder. It was found that hydrolytic activity of cholesteryl lignocerate is impaired by sulfhydryl inactivating agents, suggesting that acid lipase can carry out its hydrolysis. This indicates that a deficiency in lysosomal lipase is not the genetic defect in Schilder adrenoleukodystrophy, hinting at a defect in long chain fatty acid metabolism instead (Michels & Beaudet, 1980).
Enzymatic Specificity in Brain
The specificities of cholesterol-esterifying enzyme and cholesterol esterases in rat brain were studied with respect to the chain length of fatty acids. Cholesteryl lignocerate activities were less than 1% of that toward cholesteryl oleate, contributing to the understanding of abnormal accumulation of cholesterol esters with very long chain fatty acids observed in ALD (Ogino & Suzuki, 1981).
Physical Properties in Different States
The relative stability of the smectic and cholesteric mesophases of cholesteryl esters, including cholesteryl lignocerate, depends on the acyl chain length and its degree of unsaturation. This study helps in understanding the physical properties of cholesteryl esters in different states (Ginsburg & Small, 1981).
Potential for Pharmacological Therapy in X-ALD
Baicalein 5,6,7-trimethyl ether, a flavonoid derivative, was found to stimulate the VLCFA β-oxidation activity, reducing the incorporation of lignoceric acid into cholesteryl esters in skin fibroblasts of X-linked adrenoleukodystrophy patients. This points to a potential pharmacological therapy for X-ALD (Morita et al., 2005).
Use in Steroidogenesis by Human Granulosa Cells
Human granulosa cells can actively and efficiently use HDL-derived cholesterol, including cholesteryl esters like cholesteryl lignocerate, for progesterone production. This highlights the metabolic pathway of cholesteryl esters in human reproductive biology (Azhar et al., 1998).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUHTLRUMQYZJF-LTRCVRFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H92O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993788 | |
Record name | Cholest-5-en-3-yl tetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl lignocerate | |
CAS RN |
73024-96-1 | |
Record name | Cholest-5-en-3-ol (3β)-, 3-tetracosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73024-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl lignocerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-yl tetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL LIGNOCERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.